molecular formula C21H23N5O4S2 B11626706 3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11626706
M. Wt: 473.6 g/mol
InChI Key: OKAVLQNDNBMBFB-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a structurally complex small molecule featuring a hybrid scaffold combining pyrido[1,2-a]pyrimidinone, thiazolidinone, and propanoic acid moieties. Key structural attributes include:

  • Thiazolidinone ring: A 4-oxo-2-thioxo-1,3-thiazolidin-3-yl group in a Z-configuration (5Z), which may enhance planarity and influence π-π stacking interactions .
  • Propanoic acid side chain: A terminal carboxylic acid group that improves solubility and enables salt formation for enhanced bioavailability .

This compound’s design suggests applications in targeting enzymes or receptors requiring both hydrophobic (pyrido-pyrimidinone) and polar (carboxylic acid, thioxo) interactions.

Properties

Molecular Formula

C21H23N5O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C21H23N5O4S2/c1-2-23-9-11-24(12-10-23)18-14(19(29)25-7-4-3-5-16(25)22-18)13-15-20(30)26(21(31)32-15)8-6-17(27)28/h3-5,7,13H,2,6,8-12H2,1H3,(H,27,28)/b15-13-

InChI Key

OKAVLQNDNBMBFB-SQFISAMPSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine ring, and the final coupling with the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities due to its ability to interact with specific molecular targets such as enzymes and receptors. The precise mechanisms of action are still under investigation but may involve inhibition or activation pathways critical for therapeutic uses.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal infections, warranting further exploration in antimicrobial assays.
  • Anti-inflammatory Effects : Molecular docking studies indicate that it may inhibit enzymes involved in inflammatory processes, such as lipoxygenases, positioning it as a candidate for anti-inflammatory drug development.

Case Study 1: Anticancer Activity

A study investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity against specific types of cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research assessed the antimicrobial activity of the compound against various strains of bacteria and fungi. Results indicated a strong inhibitory effect, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Piperazine vs. Morpholine Substituents

  • The 4-ethylpiperazine group in the target compound introduces a basic tertiary amine, enhancing solubility in acidic environments (e.g., lysosomal targeting) . In contrast, the 2,6-dimethylmorpholine in the analogue () offers a rigid, oxygen-containing ring, improving water solubility and reducing cytochrome P450-mediated metabolism.

Aromatic vs. Aliphatic Side Chains

Thioxo vs. Oxo Groups

  • The 2-thioxo moiety in the thiazolidinone ring (common to all analogues) enhances hydrogen-bond acceptor capacity compared to 2-oxo derivatives, as shown in SAR studies of anti-inflammatory thiazolidinones .

Computational Similarity Analysis

Using Tanimoto coefficients (Morgan fingerprints), the target compound exhibits:

  • ~75% similarity to the 3-chlorophenyl analogue (), with differences localized to the piperazine substituent.
  • ~65% similarity to the morpholine-containing derivative (), reflecting divergent heterocyclic substituents.
  • <50% similarity to pyrazole-based thiazolidinones (), underscoring the critical role of the pyrido-pyrimidinone core in bioactivity .

Biological Activity

The compound 3-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule characterized by its multifaceted structure, which includes a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3S2C_{24}H_{29}N_{5}O_{3}S_{2}, with a molecular weight of approximately 473.6 g/mol. The structural features of this compound contribute to its diverse chemical reactivity and potential biological activities.

Property Value
Molecular FormulaC24H29N5O3S2C_{24}H_{29}N_{5}O_{3}S_{2}
Molecular Weight473.6 g/mol
Core StructurePyrido[1,2-a]pyrimidine
Functional GroupsThiazolidinone, Propanoic acid

Biological Activity

Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects. The potential biological activities include:

  • Antitumor Activity : Compounds with similar structural motifs have been shown to exhibit antitumor properties. The pyrido[1,2-a]pyrimidine scaffold is associated with numerous biologically active compounds linked to cancer therapy .
  • Anti-inflammatory Effects : The thiazolidinone ring has been implicated in anti-inflammatory activity, suggesting that this compound may modulate inflammatory pathways .
  • Antimicrobial Properties : The presence of the piperazine moiety may enhance the antimicrobial efficacy of the compound against various pathogens .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, akin to other compounds sharing similar scaffolds .
  • Receptor Modulation : Interaction with various receptors could lead to downstream effects that contribute to its therapeutic potential.

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds:

  • Antitumor Studies : A study demonstrated that derivatives of pyrido[1,2-a]pyrimidines showed significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further research into the antitumor properties of this compound .
  • Inflammation Models : In vivo models have indicated that thiazolidinone derivatives can reduce markers of inflammation, supporting the hypothesis that this compound may possess anti-inflammatory properties .
  • Antimicrobial Testing : Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into the antimicrobial potential of this specific compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be optimized?

The synthesis of this compound involves a multi-step approach, leveraging condensation reactions between pyrido[1,2-a]pyrimidine and thiazolidinone precursors. Key steps include:

  • Knoevenagel Condensation : Reacting 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under acidic conditions (e.g., acetic acid with sodium acetate) to form the methylidene linkage .
  • Propanoic Acid Incorporation : Introducing the propanoic acid moiety via nucleophilic substitution or ester hydrolysis, ensuring regioselectivity by protecting reactive groups (e.g., using tert-butyl esters).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1 molar ratio of aldehyde to thiazolidinone) and reflux time (2.5–3 hours) to improve yields, which range from 48% to 83% in analogous compounds .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Structural validation requires a combination of:

  • FT-IR : Identify characteristic peaks for C=O (1702 cm⁻¹), C=N (1601–1610 cm⁻¹), and C=S (1247 cm⁻¹) stretches, confirming the thiazolidinone and pyrimidine moieties .
  • 1H/13C NMR : Key signals include:
    • DMSO-d6 (δ 8.39 ppm) : Aromatic protons from the pyrido[1,2-a]pyrimidine ring.
    • δ 3.1–3.5 ppm : Ethylpiperazine methylene groups.
    • δ 12–13 ppm : Carboxylic acid proton (if present) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected molecular formula.

Intermediate: How can researchers design assays to evaluate this compound’s bioactivity against microbial targets?

Leverage structural analogs (e.g., thiazolidinone derivatives with antimicrobial activity) to guide assay design:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Mechanistic Studies :
    • Enzyme Inhibition : Assess binding to bacterial dihydrofolate reductase (DHFR) or β-lactamase via fluorescence-based assays .
    • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes to evaluate antioxidant potential in oxidative stress models .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro or methoxy groups on aryl rings) to correlate electronic effects with potency .

Advanced: How should researchers resolve contradictions in reaction yields when synthesizing analogs with varying substituents?

Yield discrepancies (e.g., 48% vs. 83% in similar compounds) often arise from:

  • Steric and Electronic Effects : Bulky substituents (e.g., 3,5-difluorophenyl) may hinder condensation, reducing yields. Use DFT calculations to predict steric hindrance .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of charged intermediates, improving reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate key steps .
  • Scale-Up Adjustments : Optimize dropwise addition of reagents and inert gas purging to mitigate side reactions in larger batches .

Advanced: What computational methods are suitable for predicting this compound’s binding affinity to kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Focus on the thiazolidinone’s sulfur and carbonyl groups as hydrogen bond acceptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, emphasizing the ethylpiperazine moiety’s role in hydrophobic pocket binding .
  • QSAR Modeling : Train models on datasets of pyrido[1,2-a]pyrimidine derivatives to predict IC₅₀ values and guide lead optimization .

Intermediate: How can stability studies be designed to assess this compound’s degradation under physiological conditions?

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions : 0.1N HCl/NaOH at 37°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ for 6 hours.
    • Photolysis : UV light (254 nm) for 48 hours .
  • Analytical Monitoring : Use UPLC-PDA to track degradation products. Compare retention times and MS/MS spectra with reference standards .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., melting points 90–242°C in analogs) to inform storage conditions .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical testing?

  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer during condensation steps, reducing reaction time .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (temperature, pH, stirring rate) for reproducibility .
  • Purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>98%) .

Basic: What are the key considerations for selecting solvents in the compound’s recrystallization?

  • Solubility : Prioritize solvents with moderate polarity (e.g., ethyl acetate or acetone) to balance solubility at high temperatures and precipitation upon cooling .
  • Crystal Quality : Avoid DMSO for recrystallization due to high boiling point; use acetic acid for analogs with carboxylic acid groups .
  • Safety : Ensure low toxicity (e.g., ethanol over dichloromethane) for large-scale processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.